2-(3-methyl-1-benzofuran-7-yl)acetonitrile
Description
2-(3-Methyl-1-benzofuran-7-yl)acetonitrile is a benzofuran-derived nitrile compound characterized by a fused bicyclic aromatic system (benzofuran) with a methyl substituent at the 3-position and an acetonitrile group (-CH₂CN) at the 7-position. The acetonitrile moiety enhances reactivity, making this compound a valuable intermediate in organic synthesis and drug discovery.
Structural characterization of such compounds typically employs techniques like thin-layer chromatography (TLC), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) to confirm purity and substituent positions . Quantum chemical studies, such as density functional theory (DFT), provide insights into electronic properties like HOMO-LUMO energy gaps, which influence chemical reactivity and stability .
Properties
IUPAC Name |
2-(3-methyl-1-benzofuran-7-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-7-13-11-9(5-6-12)3-2-4-10(8)11/h2-4,7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFSNTMONHLTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C=CC=C12)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 2-(3-methyl-1-benzofuran-7-yl)acetonitrile, typically involves the construction of the benzofuran ring followed by functionalization at specific positions. One common method for synthesizing benzofuran rings is through the cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones .
For the specific synthesis of 2-(3-methyl-1-benzofuran-7-yl)acetonitrile, a possible route could involve the following steps:
Formation of the Benzofuran Ring: Starting with an appropriate o-hydroxyacetophenone, cyclization can be achieved using a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO).
Introduction of the Methyl Group: The methyl group can be introduced at the 3-position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the Acetonitrile Group: The acetonitrile group can be introduced at the 7-position through a nucleophilic substitution reaction using a suitable nitrile reagent.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be adapted for industrial production by scaling up the reactions and using continuous flow reactors to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1-benzofuran-7-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione, while reduction of the nitrile group can yield 2-(3-methyl-1-benzofuran-7-yl)ethylamine.
Scientific Research Applications
Anticancer Activity
Research has indicated that benzofuran derivatives, including 2-(3-methyl-1-benzofuran-7-yl)acetonitrile, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the benzofuran structure can enhance its potency against leukemia and solid tumors. In particular, derivatives have been found to induce apoptosis in K562 leukemia cells and inhibit interleukin-6 (IL-6) release, which is critical in cancer progression .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(3-methyl-1-benzofuran-7-yl)acetonitrile | K562 | 5.0 | Induces apoptosis |
| Novel Derivative | PC3 | 0.1 | Inhibits IL-6 release |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study noted that certain benzofuran derivatives displayed moderate activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-(3-methyl-1-benzofuran-7-yl)acetonitrile | Staphylococcus aureus | 16 - 64 |
Neurological Applications
Recent investigations have explored the neuroprotective effects of benzofuran derivatives. Some studies suggest that these compounds may help mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Study 1: Anticancer Efficacy
In a detailed study involving several new derivatives of benzofurans, compounds were synthesized and tested against multiple cancer cell lines (K562, PC3, SW620). The lead compound demonstrated selective toxicity towards leukemic cells while sparing normal cells, highlighting its therapeutic potential .
Case Study 2: Synthesis and Evaluation
An extensive synthesis of novel derivatives based on the benzofuran scaffold was conducted to evaluate their antiproliferative activities. The results indicated a strong correlation between structural modifications and biological activity, providing insights into the design of more effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-(3-methyl-1-benzofuran-7-yl)acetonitrile depends on its specific biological activity. For example, if the compound exhibits anti-tumor activity, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved can be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-(3-methyl-1-benzofuran-7-yl)acetonitrile, we compare it with structurally related benzofuran derivatives. Key differences in substituents, molecular weight, and pharmacological activity are highlighted below.
Table 1: Structural and Physicochemical Comparison
Key Comparative Analyses:
The dihydrofuran ring in [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetonitrile increases conformational stability, as saturated rings resist oxidative degradation .
Electronic Properties :
- Nitrile vs. Carboxylic Acid : The nitrile group (-CN) in acetonitrile derivatives offers distinct electronic properties compared to the carboxylic acid (-COOH) group in 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Nitriles exhibit higher electron-withdrawing effects, influencing HOMO-LUMO gaps and charge distribution .
Pharmacological Activity :
- Compounds with methylsulfanyl (-SCH₃) and halogen (e.g., F) substituents, such as the acetic acid derivative in , show enhanced antimicrobial and antitumor activities due to increased lipophilicity and intermolecular interactions (e.g., hydrogen bonding) .
- The acetonitrile moiety may serve as a precursor for bioactive molecules but requires further derivatization (e.g., hydrolysis to amines or carboxylic acids) for direct pharmacological application .
Synthetic Pathways :
Biological Activity
2-(3-methyl-1-benzofuran-7-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for 2-(3-methyl-1-benzofuran-7-yl)acetonitrile is C12H11NO, with a molecular weight of 199.23 g/mol. The compound features a benzofuran ring system, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-(3-methyl-1-benzofuran-7-yl)acetonitrile. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxicity of 2-(3-methyl-1-benzofuran-7-yl)acetonitrile against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| K562 (Leukemia) | 5.0 | |
| A549 (Lung Cancer) | 0.1 | |
| PC3 (Prostate) | <0.01 | |
| SW620 (Colon) | 0.229 |
The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.
The mechanism underlying the anticancer activity of 2-(3-methyl-1-benzofuran-7-yl)acetonitrile involves the induction of apoptosis in cancer cells. Studies have shown that the compound activates caspase pathways, leading to programmed cell death:
- Caspase Activation : Treatment with the compound resulted in a significant increase in caspase-3 activation, indicating its role in apoptosis induction .
- Tubulin Inhibition : The compound also demonstrated inhibitory effects on tubulin polymerization, similar to known anticancer agents like CA-4 .
Structure-Activity Relationship (SAR)
Research into the SAR of benzofuran derivatives has revealed that modifications at specific positions on the benzofuran ring can enhance biological activity:
- Methyl Substitution : The introduction of a methyl group at the C–3 position significantly increased antiproliferative activity compared to unsubstituted analogs .
- Methoxy Groups : Variations in methoxy group positioning also affected potency, with certain configurations yielding higher activity against various cancer cell lines .
Case Studies
Several case studies have explored the efficacy of 2-(3-methyl-1-benzofuran-7-yl)acetonitrile in vivo and in vitro:
- Study on K562 Cells : In vitro tests showed that this compound induced apoptosis in K562 leukemia cells, with an IC50 value indicating potent cytotoxicity .
- In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
